molecular formula C19H15Cl3F3N3O3S B2443895 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 957041-78-0

2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B2443895
CAS RN: 957041-78-0
M. Wt: 528.75
InChI Key: PQZHXPIOWTWYSW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15Cl3F3N3O3S and its molecular weight is 528.75. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Anti-Inflammatory and Analgesic Applications

A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, including compounds structurally related to 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide. These compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, comparable to celecoxib, a well-known anti-inflammatory drug. This suggests potential applications in developing therapeutic agents for inflammation and pain management (Küçükgüzel et al., 2013).

Role in Cancer Treatment

Research by Pişkin et al. (2020) synthesized a zinc phthalocyanine compound substituted with a benzenesulfonamide derivative group, which exhibited high singlet oxygen quantum yield. These properties are essential for Type II photosensitizers used in photodynamic therapy for cancer treatment. This highlights a promising area of application for derivatives of 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Anti-HCV Activities

The study by Lobo et al. (2015) on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides revealed their effects on a pathological pain model in mice. Compounds from this series demonstrated anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model. This suggests potential applications in pain management and anti-inflammatory therapies (Lobo et al., 2015).

Photodynamic Therapy and Anticancer Potential

Gul et al. (2016) synthesized and evaluated compounds for cytotoxic and carbonic anhydrase inhibitory effects. One compound, in particular, showed high tumor selectivity and potency, suggesting potential as a novel anticancer agent. This indicates the potential use of derivatives of 2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide in developing anticancer therapies (Gul et al., 2016).

properties

IUPAC Name

2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3F3N3O3S/c1-27-18(22)14(17(26-27)19(23,24)25)10-28(12-4-6-13(31-2)7-5-12)32(29,30)16-8-3-11(20)9-15(16)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHXPIOWTWYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide

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